molecular formula C19H19ClN2O2S B2929981 3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-90-6

3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2929981
CAS RN: 1019149-90-6
M. Wt: 374.88
InChI Key: IBZFGRJTSJMRRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, and the thione group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by JagadeeshPrasad et al. (2015) synthesized Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating their promising antimicrobial activities. This suggests that similar compounds, including the one , could have potential applications in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).

  • Koksal et al. (2013) synthesized novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones and evaluated them for anti-inflammatory activity, highlighting the therapeutic potential of heterocyclic compounds in treating inflammation (Koksal et al., 2013).

Chemical Properties and Applications

  • Research by Soliman et al. (2015) on a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one focused on spectroscopic studies, tautomerism, and non-linear optical (NLO) properties, suggesting potential applications in materials science and photonics (Soliman et al., 2015).

  • A study by Iftikhar et al. (2019) on 1,3,4-oxadiazole derivatives as α-glucosidase inhibitors for potential diabetes treatment showcases the broad pharmacological applications of such heterocyclic compounds (Iftikhar et al., 2019).

Structural and Mechanistic Insights

  • Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition, providing insights into the mechanism of action and potential therapeutic applications (Bekircan et al., 2015).

  • Naganagowda and Padmashali (2010) explored the synthesis, antimicrobial, and anthelmintic activities of 3-chlorobenzothiophene-2-carbonylchloride derivatives, highlighting the potential for such compounds in treating parasitic infections (Naganagowda & Padmashali, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions involving this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This would likely involve a combination of experimental work and computational modeling .

properties

IUPAC Name

10-(2-chlorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-3-23-16-10-6-7-12-14-11-19(2,24-17(12)16)22(18(25)21-14)15-9-5-4-8-13(15)20/h4-10,14H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZFGRJTSJMRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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